Cyclopropylmethanol

概述

描述

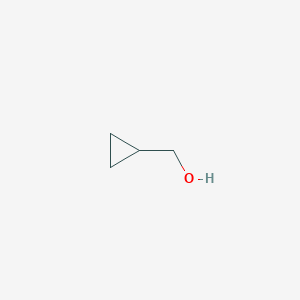

Cyclopropylmethanol (C₄H₈O, CAS 2516-33-8) is a cyclopropane-bearing primary alcohol with a hydroxyl group attached to a methylene bridge. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals (e.g., β-blockers, tramadol) and agrochemicals . Key synthetic routes include:

- Manganese-catalyzed borrowing hydrogen strategy: Converts allylic alcohols and sulfones into this compound with yields of 58–99% under mild conditions .

- Hydrogenation of cyclopropanecarboxaldehyde: Achieves 93–100% conversion using cobalt or nickel catalysts .

Its unique strained cyclopropane ring and hydroxyl group confer distinct reactivity and physicochemical properties, distinguishing it from analogous compounds.

准备方法

Cyclopropanemethanol can be synthesized through several methods:

Hydrolysis of Cyclopropyl Cyanide: This method involves the hydrolysis of cyclopropyl cyanide to produce cyclopropanecarboxylic acid, which is then reduced to cyclopropanemethanol.

Reduction of Cyclopropanecarboxaldehyde: Cyclopropanecarboxaldehyde can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to yield cyclopropanemethanol.

Industrial Production: Industrial production methods typically involve the catalytic hydrogenation of cyclopropanecarboxaldehyde or the hydrolysis of cyclopropyl cyanide under controlled conditions.

化学反应分析

Cyclopropanemethanol undergoes various chemical reactions, including:

科学研究应用

Synthetic Applications

1.1. Precursor for Organic Synthesis

Cyclopropylmethanol serves as a versatile intermediate in the synthesis of various organic compounds. It is utilized in the production of cyclopropanecarbaldehyde and cyclopropylmethylsulfonate. These derivatives are important in the synthesis of pharmaceuticals and agrochemicals due to their functional properties .

1.2. Cationic Rearrangements

Recent studies have highlighted the use of this compound in cationic rearrangements, particularly within benzonorbornadiene systems. This approach allows for the activation of alcohols towards nucleophilic displacement through the formation of cyclopropenium ethers, showcasing its potential in developing novel synthetic pathways .

1.3. Enzymatic Reactions

This compound has been employed in biocatalytic processes, particularly using immobilized lipases for acylation reactions. The enzymes demonstrate excellent resistance to organic solvents and good reusability, making them suitable for industrial applications .

Medicinal Chemistry

2.1. Anticancer Research

Research has indicated that derivatives of this compound can exhibit significant biological activities, including anticancer properties. For instance, compounds synthesized from this compound have been tested against various cancer cell lines, showing promising results in inhibiting tumor growth .

2.2. Synthesis of Bioactive Compounds

The compound is also involved in the synthesis of bioactive natural products through methods such as Simmons–Smith cyclopropanation. This reaction facilitates the stereospecific conversion of alkenes into cyclopropanes, which are crucial for developing complex molecular architectures with potential therapeutic effects .

Agrochemical Applications

3.1. Intermediate for Pesticides

This compound is recognized as an intermediate in the synthesis of various agrochemicals, including pesticides, fungicides, herbicides, and insecticides. Its derivatives have been explored for their efficacy in agricultural applications, contributing to pest management strategies .

3.2. Selectivity and Efficiency

The production methods for this compound emphasize high selectivity and efficiency, often achieving conversion rates above 90% when utilizing catalytic hydrogenation processes . This efficiency is crucial in industrial settings where cost-effectiveness and yield are paramount.

Research Case Studies

作用机制

The mechanism of action of cyclopropanemethanol involves its interaction with various molecular targets and pathways. As an anesthetic, it is believed to interact with the central nervous system by modulating the activity of neurotransmitter receptors and ion channels . The exact molecular targets and pathways involved in its anesthetic effects are still under investigation.

相似化合物的比较

Reactivity in Catalytic Reactions

Cyclopropylmethanol exhibits superior performance in transition-metal-catalyzed reactions compared to structurally related alcohols:

Key Findings :

- This compound’s ring stability under oxidative conditions enables high yields in cross-coupling reactions, unlike allyl alcohol or fluorinated analogs .

- In borrowing hydrogen reactions, this compound outperforms (2,2-difluorocyclopropyl)methanol (94% vs. 59% yield at room temperature), highlighting electronic/steric effects of substituents .

Enzymatic Interactions

This compound displays unique substrate behavior in enzymatic systems:

Key Findings :

- Unlike cyclopropanol or cyclopropanone, this compound avoids ring-opening during enzymatic oxidation, preserving its structure for downstream applications .

Physicochemical Properties

Lipophilicity and solubility critically influence pharmaceutical utility:

Key Findings :

- Fluorination of the cyclopropane ring significantly reduces lipophilicity (logP 0.69 → 0.17), enhancing aqueous solubility for drug formulation .

- This compound’s balanced logP (0.69) makes it preferable for membrane permeability in pharmaceuticals compared to more hydrophilic fluorinated analogs .

Pharmacological Specificity

This compound demonstrates unique binding in protein interactions:

Key Findings :

- This compound’s hydrogen bonding with Tyr-236 in PKCδ enables selective inhibition, unlike non-cyclopropane alcohols (e.g., octanol) .

生物活性

Cyclopropylmethanol is a cyclopropane derivative that has garnered attention in recent years due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its three-membered cyclopropane ring attached to a hydroxymethyl group. The unique structure imparts distinct chemical properties, making it a valuable compound in medicinal chemistry and organic synthesis.

1. Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes. One notable example is its interaction with methanol dehydrogenase, where it acts as a substrate and is oxidized without undergoing ring-opening. This property suggests potential applications in modulating enzyme activity in metabolic pathways .

2. Antimicrobial Properties

Research indicates that cyclopropane derivatives, including this compound, exhibit antimicrobial activity. A study highlighted the effectiveness of cyclopropanone derivatives against bacterial strains, suggesting that the introduction of a cyclopropane ring can enhance biological potency .

3. Antitumor Activity

This compound has shown promise in cancer research. Its derivatives have been tested for antitumor properties, with some compounds demonstrating significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes crucial for tumor growth and proliferation .

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Ring Opening : The cyclopropane ring can undergo electrophilic ring opening, leading to the formation of reactive intermediates that interact with biological macromolecules such as proteins and nucleic acids .

- Formation of Enzyme-Substrate Complexes : this compound can form stable complexes with enzymes, altering their activity and leading to inhibition or modulation of metabolic pathways .

- Radical Formation : Some studies suggest that this compound may participate in radical reactions, contributing to its biological effects through oxidative stress mechanisms .

Case Study 1: Antitumor Activity Assessment

A study evaluated the cytotoxic effects of this compound derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent antitumor activity. The study concluded that structural modifications could enhance efficacy further.

Case Study 2: Enzyme Inhibition Studies

Inhibition studies on methanol dehydrogenase revealed that this compound acts as a competitive inhibitor. The kinetic parameters were determined using Lineweaver-Burk plots, showing an increase in Km values while Vmax remained constant, indicating a competitive inhibition mechanism.

Data Tables

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for cyclopropylmethanol, and how do reaction conditions influence yield?

this compound is synthesized via two main pathways: (1) carbonyl reduction of cyclopropanecarboxylic acid or cyclopropanecarbaldehyde using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions . (2) Trichloroacetimidate alkylation , where this compound reacts with trichloroacetonitrile catalyzed by DBU (1,8-diazabicycloundec-7-ene), achieving a 92% yield with precise control of temperature and solvent polarity . Optimization requires monitoring reaction kinetics and intermediates via (e.g., cyclopropyl proton signals at δ 0.3–1.2) to avoid side reactions.

Q. What are the key pharmaceutical derivatives of this compound, and how are they structurally modified?

this compound serves as a precursor for β-blockers (e.g., betaxolol), analgesics (e.g., tramadol hydrochloride), and antiviral agents (e.g., fozivudine). Modifications typically involve functional group additions at the cyclopropane ring or hydroxyl group, such as halogenation or esterification, to enhance bioavailability or target specificity . For example, O-cyclopropylmethyl trichloroacetimidate derivatives are synthesized for alkylation studies in drug design .

Advanced Research Questions

Q. How do electron-withdrawing substituents on this compound derivatives influence cyclopropylcarbinyl cation stability and reactivity?

Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 1-position of this compound acetates destabilize the cyclopropylcarbinyl cation via hyperconjugative effects , altering ring-opening pathways during solvolysis. This contrasts with electron-donating substituents (e.g., -CH₃), which stabilize the cation and favor [3,2]-sigmatropic rearrangements. Experimental validation involves tracking of carbocation intermediates and computational modeling (e.g., DFT) to map transition states .

Q. What are the lipophilicity trends in fluorinated this compound analogs, and how do they compare to isopropyl counterparts?

Monofluorination at the β-position of this compound reduces logP by 0.2–0.3 units due to increased polarity, whereas γ-fluorination has negligible effects. In contrast, isobutanol analogs show a 0.5 logP drop under similar conditions. These trends are quantified via shake-flask experiments and validated using MN15/aug-cc-pVTZ theoretical calculations. The results highlight the cyclopropane ring’s rigidity as a modulator of hydrophobicity in drug design .

Q. How can contradictions in this compound reactivity data (e.g., divergent ring-opening rates) be systematically resolved?

Discrepancies often arise from solvent polarity, counterion effects, or measurement techniques. A three-step framework is recommended:

- Replicate experiments under standardized conditions (e.g., 25°C in anhydrous DMSO).

- Apply multivariate analysis (e.g., PCA) to isolate variables like steric strain or electronic effects.

- Cross-reference with computational models (e.g., molecular dynamics simulations) to validate mechanistic hypotheses .

Q. Methodological Guidance

Q. What statistical and ethical considerations are critical when designing in vivo studies with this compound derivatives?

- Sample size calculation : Use power analysis (α=0.05, β=0.2) to determine cohort size, ensuring reproducibility.

- Ethical compliance : Obtain IRB approval (specify committee name, approval date, and protocol number) and document informed consent for human/animal trials .

- Data integrity : Employ blinded randomized controls and validate toxicity endpoints via LC-MS/MS metabolite profiling .

Q. How should researchers optimize chromatographic separation of this compound isomers in analytical workflows?

- Column selection : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for enantiomeric resolution.

- Mobile phase : Adjust acetonitrile/water ratios (e.g., 70:30 v/v) with 0.1% formic acid to enhance peak symmetry.

- Detection : Pair HPLC with CAD (charged aerosol detection) for low-UV-absorbance analytes .

属性

IUPAC Name |

cyclopropylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c5-3-4-1-2-4/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDMZGLFZNLYEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051922 | |

| Record name | Cyclopropylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Cyclopropanemethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopropanemethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20511 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2516-33-8 | |

| Record name | Cyclopropanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2516-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropylcarbinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002516338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropylmethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropanemethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopropylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。